

Precision in Focus: A Comparative Guide to Radotinib Quantification Using Radotinib-d6

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Compound of Interest		
Compound Name:	Radotinib-d6	
Cat. No.:	B10820353	Get Quote

For researchers and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comprehensive overview of the analytical performance for quantifying Radotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor, with a focus on the gold-standard internal standard, **Radotinib-d6**. While specific comparative studies detailing the performance of **Radotinib-d6** are not extensively published, this guide presents robust validation data from a highly relevant bioanalytical method and discusses the inherent advantages of using a stable isotope-labeled internal standard.

Accuracy and Precision Data

The following tables summarize the performance of a validated HPLC-MS/MS method for the quantification of Radotinib in human plasma. It is important to note that this data was generated using amlodipine as an internal standard, as public domain data for a method validated with **Radotinib-d6** is not available. However, these results provide a strong benchmark for the expected performance of a well-developed assay. The use of a stable isotope-labeled internal standard like **Radotinib-d6** is expected to yield equivalent or superior precision and accuracy by more effectively compensating for matrix effects and variability in sample processing.

Table 1: Intra-Day and Inter-Day Accuracy and Precision of Radotinib Quantification[1][2]



Nominal Concentration (ng/mL)	Intra-Day Accuracy (%)	Intra-Day Precision (%CV)	Inter-Day Accuracy (%)	Inter-Day Precision (%CV)
5 (LLOQ)	105.1	12.6	107.1	6.37
15 (Low QC)	95.23	4.45	98.10	4.41
800 (Medium QC)	100.1	2.55	101.5	2.22
2400 (High QC)	99.87	3.10	100.4	1.83

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Linearity, Sensitivity, and Recovery for Radotinib Quantification[1][2]

Parameter	Value
Linear Range	5 - 3,000 ng/mL
Correlation Coefficient (r²)	> 0.998
Lower Limit of Quantification (LLOQ)	5 ng/mL
Mean Recovery of Radotinib	85.6%
Mean Recovery of Internal Standard (Amlodipine)	76.4%

Experimental Protocols

The data presented is based on a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1][2][3]

Sample Preparation

• Liquid-Liquid Extraction: To 100 μ L of human plasma, 20 μ L of the internal standard working solution and 50 μ L of 0.1 M NaOH are added and vortexed. Subsequently, 1 mL of methyl tert-butyl ether is added, and the mixture is vortexed for 10 minutes.



- Centrifugation: The samples are centrifuged at 13,000 rpm for 5 minutes at 4°C.
- Evaporation: The organic supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: The residue is reconstituted in 200 μ L of the mobile phase.

Chromatographic and Mass Spectrometric Conditions

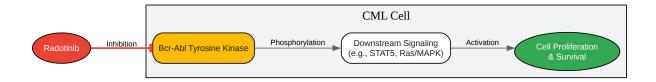
- HPLC System: Agilent 1200 series
- Column: Zorbax SB-C18 (2.1 x 50 mm, 3.5 μm)
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min
- Mass Spectrometer: Agilent 6460 Triple Quadrupole
- Ionization Mode: Electrospray Ionization (ESI) Positive
- Monitored Transitions:
 - Radotinib: m/z 531.2 → 290.1
 - Radotinib-d6 (projected): m/z 537.2 → 296.1 (Note: This is a theoretical transition for the deuterated standard)
 - o Amlodipine (as used in the reference study): m/z 409.1 → 238.1

Visualizations

Radotinib's Mechanism of Action

Radotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[4] By binding to the ATP-binding site of the Bcr-Abl kinase, Radotinib blocks its activity, thereby inhibiting downstream signaling pathways that lead to uncontrolled cell proliferation and survival.





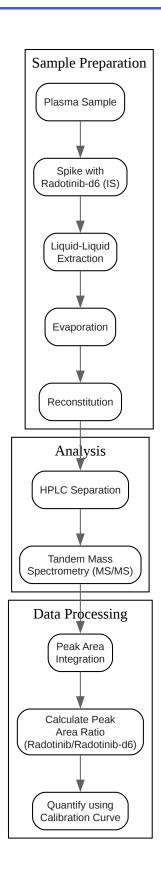
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Caption: Mechanism of Radotinib in CML cells.

Experimental Workflow for Radotinib Quantification

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Radotinib in plasma samples.





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